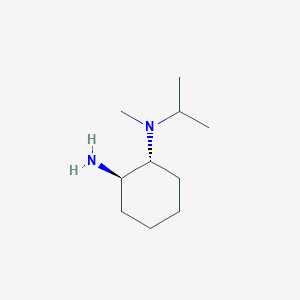
1,2-Cyclohexanediamine, N-methyl-N-(1-methylethyl)-, (1R,2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Cyclohexanediamine, N-methyl-N-(1-methylethyl)-, (1R,2R)- is a chiral diamine compound with the molecular formula C10H22N2. It is known for its applications in various chemical reactions and as a ligand in coordination chemistry. The compound is characterized by its two amine groups attached to a cyclohexane ring, with specific stereochemistry denoted by (1R,2R).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Cyclohexanediamine, N-methyl-N-(1-methylethyl)-, (1R,2R)- can be synthesized through the hydrolysis of (R3a, R7a)-1,3-(dimethyl)-2-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-1,3,2-benzodiazaphosphole 2-oxide using hydrochloric acid in methanol . This method involves the use of enantiopure 1,2-diaminocyclohexane as a starting material.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar hydrolysis reactions, optimized for yield and purity. The reaction conditions are carefully controlled to maintain the stereochemistry and prevent racemization.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Cyclohexanediamine, N-methyl-N-(1-methylethyl)-, (1R,2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Imines and amides.
Reduction: Various amine derivatives.
Substitution: New carbon-nitrogen bonded compounds.
Aplicaciones Científicas De Investigación
1,2-Cyclohexanediamine, N-methyl-N-(1-methylethyl)-, (1R,2R)- is widely used in scientific research, including:
Chemistry: As a ligand in the preparation of complex molecules through multi-component reactions.
Biology: Used in the synthesis of biologically active compounds.
Medicine: Involved in the development of pharmaceutical agents, particularly as a chiral building block.
Industry: Utilized in the production of catalysts for polymerization reactions.
Mecanismo De Acción
The mechanism of action of 1,2-Cyclohexanediamine, N-methyl-N-(1-methylethyl)-, (1R,2R)- involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and enhancing reaction rates. The molecular targets include metal ions in coordination chemistry, and the pathways involve the formation of metal-ligand bonds.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diaminocyclohexane: A simpler diamine without the N-methyl-N-(1-methylethyl) substitution.
N,N’-Dimethyl-1,2-cyclohexanediamine: A dimethylated derivative of 1,2-diaminocyclohexane.
Uniqueness
1,2-Cyclohexanediamine, N-methyl-N-(1-methylethyl)-, (1R,2R)- is unique due to its specific stereochemistry and the presence of the N-methyl-N-(1-methylethyl) groups, which enhance its ability to act as a chiral ligand in asymmetric synthesis. This makes it particularly valuable in the development of enantioselective catalysts and pharmaceutical agents.
Propiedades
Número CAS |
620960-39-6 |
|---|---|
Fórmula molecular |
C10H22N2 |
Peso molecular |
170.30 g/mol |
Nombre IUPAC |
(1R,2R)-2-N-methyl-2-N-propan-2-ylcyclohexane-1,2-diamine |
InChI |
InChI=1S/C10H22N2/c1-8(2)12(3)10-7-5-4-6-9(10)11/h8-10H,4-7,11H2,1-3H3/t9-,10-/m1/s1 |
Clave InChI |
RMTPHTFZJYLTFX-NXEZZACHSA-N |
SMILES isomérico |
CC(C)N(C)[C@@H]1CCCC[C@H]1N |
SMILES canónico |
CC(C)N(C)C1CCCCC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


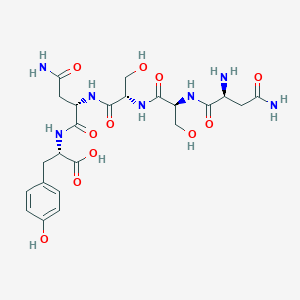
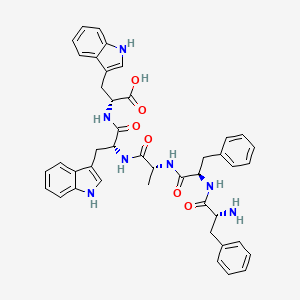
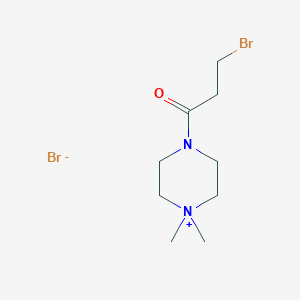
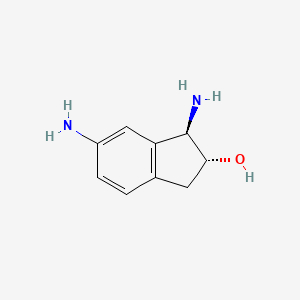
![3-[3-(2-chlorophenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one](/img/structure/B12578677.png)


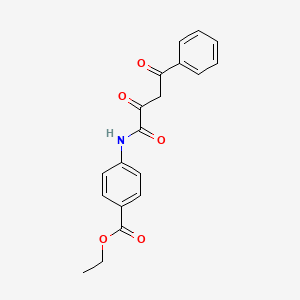
![[(4S,5S)-5-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12578719.png)

![n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-(2-ethylbutyl)urea](/img/structure/B12578736.png)
![2-Cyclohexen-1-one, 2-[(S)-cyclohexylhydroxymethyl]-](/img/structure/B12578740.png)
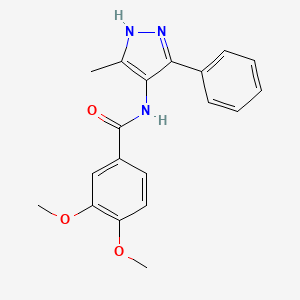
![5-({4-[2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12578745.png)
